2-((4-Fluorophenyl)thio)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Description

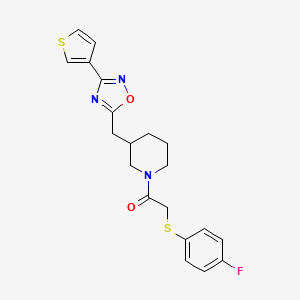

The compound 2-((4-Fluorophenyl)thio)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone (CAS: 1797846-24-2) is a heterocyclic organic molecule with a molecular formula of C₁₉H₁₈FN₃O₂S₂ and a molecular weight of 403.5 g/mol . Its structure features:

- A 4-fluorophenylthio group linked via a thioether bond.

- A piperidine ring substituted at the 3-position with a 1,2,4-oxadiazole moiety.

- The oxadiazole is further functionalized with a thiophen-3-yl group.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2S2/c21-16-3-5-17(6-4-16)28-13-19(25)24-8-1-2-14(11-24)10-18-22-20(23-26-18)15-7-9-27-12-15/h3-7,9,12,14H,1-2,8,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPALGDEPMCQNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CSC2=CC=C(C=C2)F)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-Fluorophenyl)thio)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone , with CAS number 1798639-13-0, is a novel organic molecule that integrates various pharmacophoric elements, including a piperidine ring and an oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 417.5 g/mol. Its structure includes a 4-fluorophenyl thioether and a 1,2,4-oxadiazole ring, which are known to contribute to biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 417.5 g/mol |

| CAS Number | 1798639-13-0 |

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown efficacy against various strains of bacteria and fungi. In particular, studies have reported that some 1,3,4-oxadiazole derivatives possess half-maximal inhibitory concentrations (IC50) comparable to standard antibiotics against Plasmodium falciparum and other pathogens .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds similar to our target molecule have demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), CaCo-2 (colon cancer), and others. The mechanism often involves the inhibition of key enzymes such as telomerase and topoisomerase . In vitro studies indicate that modifications on the oxadiazole ring can enhance the antiproliferative activity significantly.

The proposed mechanisms for the biological activity of this compound include:

- Enzyme Inhibition : The oxadiazole moiety may inhibit enzymes critical for cellular proliferation and survival.

- Receptor Binding : The piperidine structure may facilitate binding to specific receptors involved in signaling pathways related to cancer progression.

- Oxidative Stress Modulation : Some derivatives exhibit antioxidant properties that may protect cells from oxidative damage while selectively targeting cancerous cells.

Case Studies

Several studies have documented the biological activities of similar compounds:

- Antimicrobial Efficacy : A study demonstrated that a related oxadiazole derivative exhibited IC50 values significantly lower than those of traditional antibiotics against Staphylococcus aureus and E. coli.

- Cytotoxicity Against Cancer Cells : Another investigation revealed that a structurally similar compound showed an IC50 value of approximately 92 µM against a panel of eleven cancer cell lines, indicating promising anticancer properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Analogues and Their Features

The following table summarizes structurally related compounds and their distinguishing characteristics:

Critical Analysis of Structural Variations

Heterocyclic Core Modifications

- Oxadiazole vs. Triazole/Thiadiazole: The target compound’s 1,2,4-oxadiazole core (electron-deficient) contrasts with triazole (e.g., Compound A) or thiadiazole (e.g., Compound C) cores.

- Thiophene vs. Pyridine/Phenyl : The thiophen-3-yl group in the target compound introduces sulfur-mediated π-π interactions, differing from pyridine (Compound B) or phenyl (Compound A) substituents. Thiophene’s electron-rich nature may influence binding affinity in hydrophobic pockets .

Substituent Effects

- 4-Fluorophenylthio Group : Shared with Compound A, this group enhances lipophilicity and may contribute to halogen bonding. Its absence in Compounds B and C suggests divergent pharmacophore requirements .

- Piperidine vs. Piperazine: The target’s piperidine ring (non-basic) contrasts with piperazine (e.g., ), which offers basicity for improved solubility. Piperidine’s rigidity may restrict conformational flexibility compared to piperazine derivatives .

Implications for Structure-Activity Relationships (SAR)

Heterocycle Stability : Oxadiazoles (target) may resist metabolic degradation better than triazoles or thiadiazoles.

Electronic Effects : Thiophene’s electron-rich system could enhance target engagement compared to pyridine or phenyl groups.

Solubility Trade-offs : The absence of basic piperazine (cf. ) may reduce aqueous solubility but improve membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.